5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide
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Overview
Description
5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a chlorine atom, a methoxy group, and a hydroxyoxan-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Chlorination: The amine group is chlorinated to introduce the chlorine atom.
Amidation: The chlorinated compound is then reacted with 4-hydroxyoxan-4-ylmethylamine to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major product is 5-chloro-N-[(4-oxoxan-4-yl)methyl]-2-methoxybenzamide.
Reduction: The major product is N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide.
Substitution: The major products depend on the nucleophile used, such as 5-azido-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide when using sodium azide.
Scientific Research Applications
5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-hydroxyphenyl)-2-methoxybenzamide
- 5-chloro-N-(4-hydroxybenzyl)-2-methoxybenzamide
- 5-chloro-N-(4-hydroxyphenethyl)-2-methoxybenzamide
Uniqueness
5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide is unique due to the presence of the hydroxyoxan-4-ylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-19-12-3-2-10(15)8-11(12)13(17)16-9-14(18)4-6-20-7-5-14/h2-3,8,18H,4-7,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBQEAZMFURPKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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